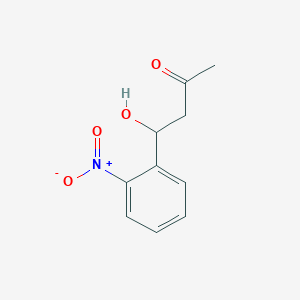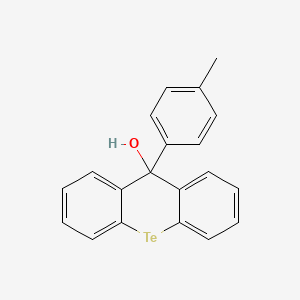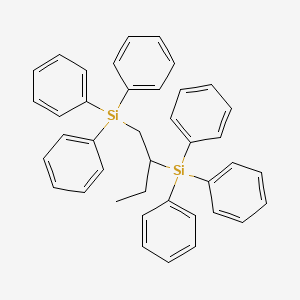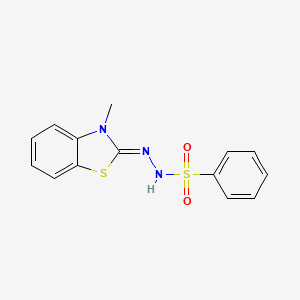![molecular formula C14H12N4O2S B11959501 N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE: is a complex organic compound that features a pyridine ring, a hydrazinocarbothioyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE typically involves the condensation of pyridine-3-carboxylic acid hydrazide with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinocarbothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparación Con Compuestos Similares
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZOIC ACID
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZOYL CHLORIDE
Uniqueness: N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE is unique due to the presence of both the pyridine and benzamide moieties, which confer distinct chemical and biological properties. The hydrazinocarbothioyl group adds further versatility, allowing for various chemical modifications and interactions.
Propiedades
Fórmula molecular |
C14H12N4O2S |
|---|---|
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N4O2S/c19-12(10-5-2-1-3-6-10)16-14(21)18-17-13(20)11-7-4-8-15-9-11/h1-9H,(H,17,20)(H2,16,18,19,21) |
Clave InChI |
LTZGPZJUTIVMRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CN=CC=C2 |
Solubilidad |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)


![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)




